S-Methyl Thiocysteine Group

Description

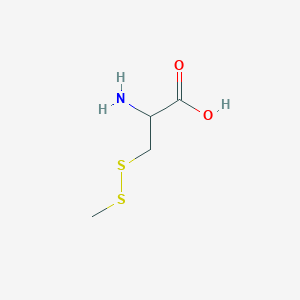

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S2 |

|---|---|

Molecular Weight |

167.3 g/mol |

IUPAC Name |

2-amino-3-(methyldisulfanyl)propanoic acid |

InChI |

InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |

InChI Key |

PYFNLWPQPNXHCS-UHFFFAOYSA-N |

Canonical SMILES |

CSSCC(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of S Methyl Thiocysteine Group Compounds

De Novo Synthetic Routes for S-Methylcysteine

The primary pathway for the formation of S-methylcysteine involves the direct incorporation of a methylthiol group onto an activated serine backbone. This process relies on key precursors from general amino acid metabolism.

The de novo synthesis of S-methylcysteine is primarily achieved through the condensation of O-acetylserine (OAS) and methanethiol (B179389) (CH₃SH). nih.govsemanticscholar.org This reaction is catalyzed by enzymes from the β-substituted alanine (B10760859) synthase (BSAS) family, which also includes cysteine synthase. semanticscholar.orgmdpi.com In fact, studies in various organisms, including the protozoan parasite Entamoeba histolytica and the bacterium Salmonella typhimurium, have shown that cysteine synthase itself can catalyze this reaction, utilizing methanethiol as an alternative substrate to sulfide (B99878). nih.govasm.org

In plants like the common bean (Phaseolus vulgaris), a specific cytosolic β-substituted alanine synthase, BSAS4;1, has been identified to preferentially catalyze the formation of S-methylcysteine in vitro. nih.gov The expression of the gene for this enzyme correlates with the accumulation of free S-methylcysteine during seed development. semanticscholar.org This reaction provides a direct route to synthesize S-methylcysteine by utilizing an activated form of serine and a methylated sulfur source. pnas.org

The precursors for S-methylcysteine synthesis, O-acetylserine and methanethiol, originate from the core metabolism of serine and methionine, respectively.

Serine : The amino acid serine provides the three-carbon backbone for S-methylcysteine. nih.gov It is first activated by the enzyme serine acetyltransferase, which catalyzes the conversion of serine to O-acetylserine using acetyl-CoA. mdpi.com This activation makes the β-carbon of the serine molecule susceptible to nucleophilic attack by the thiol group.

Methionine : Methionine is the ultimate source of the S-methyl group. nih.gov The methanethiol required for the condensation reaction is produced from the catabolism of methionine. pnas.org An important enzyme in this process is methionine γ-lyase, which directly cleaves methionine into methanethiol, α-ketobutyrate, and ammonia. pnas.org Isotopic tracking studies in common bean have confirmed that serine and methionine are the sole precursors for the de novo synthesis of free S-methylcysteine. nih.gov

Table 1: Key Enzymes in S-Methylcysteine Biosynthesis

| Enzyme | Substrates | Product | Organism Example |

| Serine Acetyltransferase | Serine, Acetyl-CoA | O-Acetylserine | Plants, Bacteria mdpi.comwikipedia.org |

| Methionine γ-lyase | Methionine | Methanethiol, α-ketobutyrate, Ammonia | Arabidopsis, Bacteria pnas.orgfrontiersin.org |

| Cysteine Synthase / β-substituted alanine synthase (BSAS) | O-Acetylserine, Methanethiol | S-Methylcysteine | Phaseolus vulgaris, Entamoeba histolytica, Salmonella typhimurium nih.govnih.govasm.org |

Interconnections with Core Sulfur Amino Acid Metabolism

The biosynthesis of S-methylcysteine is not an isolated pathway but is intricately linked with the central metabolic routes of sulfur-containing amino acids, including the transsulfuration pathway and the methionine cycle.

The transsulfuration pathway governs the interconversion of homocysteine and cysteine, acting as a metabolic bridge between methionine and cysteine metabolism. wikipedia.orgwikipedia.org In animals, the "reverse" transsulfuration pathway catabolizes excess methionine by converting it to homocysteine and then irreversibly to cysteine via the intermediate cystathionine (B15957). wikipedia.orgcaldic.com This pathway requires the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). wikipedia.orgsemanticscholar.org

The synthesis of S-methylcysteine connects to this pathway at several points:

Precursor Supply : The methionine used to generate methanethiol is the same molecule that can be converted to homocysteine, the starting point for the transsulfuration pathway. pnas.orgnih.gov

Cysteine Relationship : S-methylcysteine is a structural analog of cysteine. The enzymes that synthesize it, such as cysteine synthase, are central to the final step of cysteine biosynthesis in bacteria and plants, where O-acetylserine is combined with sulfide. nih.govwikipedia.org This demonstrates a direct enzymatic link and competition for substrates between the two pathways.

The methionine cycle is a fundamental pathway for generating the universal methyl donor, S-adenosylmethionine (SAM). creative-proteomics.com In this cycle, methionine is adenylated to form SAM. After donating its methyl group in various transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine (B11128). semanticscholar.orgnih.gov Homocysteine can then be remethylated to regenerate methionine. caldic.com

Homeostasis of sulfur amino acids is critical for cellular function, preventing the buildup of potentially toxic intermediates like homocysteine and ensuring an adequate supply of essential amino acids like cysteine. nih.goviastate.edu The synthesis of S-methylcysteine can be viewed as a component of this homeostatic regulation.

By providing a pathway for the catabolism of methionine that is alternative to the main transsulfuration route, the formation of S-methylcysteine can help manage methionine levels. pnas.org This is particularly relevant in scenarios where methanethiol might accumulate. The reaction catalyzed by cysteine synthase or related enzymes to form S-methylcysteine serves as a detoxification or storage mechanism for excess methanethiol. nih.govpnas.org This process indirectly affects homocysteine levels by consuming its precursor, methionine. iastate.edu Furthermore, as it competes with cysteine synthesis for the common precursor O-acetylserine, its activity can modulate the rate of de novo cysteine production, thereby influencing cysteine homeostasis. mdpi.comnih.gov

Pathways Involving Thiocysteine (B1681304) as an Intermediate

Thiocysteine, a molecule where a sulfur atom is bonded to the sulfur atom of a cysteine residue, is a key intermediate in various metabolic pathways. Its formation and subsequent participation in sulfur relay systems and the biosynthesis of natural products are critical for cellular function.

Enzymatic Formation of Thiocysteine (e.g., via Cystathionine Gamma-Lyase, Cystine Lyase)

The enzymatic production of thiocysteine is primarily carried out by a class of enzymes known as lyases, which are responsible for cleaving carbon-sulfur bonds.

Cystathionine Gamma-Lyase (CGL or CSE): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is a key player in the transsulfuration pathway, catalyzing the conversion of cystathionine into cysteine, α-ketobutyrate, and ammonia. wikipedia.orgnih.gov However, CGL exhibits broad substrate specificity and can also catalyze the breakdown of L-cystine to produce thiocysteine, pyruvate, and ammonia. wikipedia.orgqmul.ac.ukimrpress.com The enzyme can also utilize L-cysteine (B1669680) as a substrate to generate pyruvate, ammonia, and hydrogen sulfide (H₂S). wikipedia.orgimrpress.com In some instances, CSE can catalyze the condensation of two cysteine molecules to produce H₂S. researchgate.net Furthermore, CSE can use homocysteine as a substrate to generate H₂S. nih.govimrpress.com Deficiencies in this enzyme are linked to conditions like cystathioninuria. wikipedia.orgresearchgate.net

Cystine Lyase: This enzyme, also known as cystathionine L-homocysteine-lyase, specifically cleaves L-cystine through a β-elimination reaction, yielding thiocysteine, pyruvate, and ammonia. researchgate.netresearchgate.net It belongs to the C-S lyase group of enzymes. researchgate.net In plants like broccoli, cystine lyase is responsible for the generation of characteristic flavors and aromas. researchgate.net The purified enzyme from broccoli has been shown to be a pyridoxal (B1214274) 5'-phosphate-dependent enzyme composed of four identical subunits. tandfonline.com While it primarily acts on L-cystine, it can also utilize S-methyl L-cysteine sulfoxide (B87167) and S-ethyl L-cysteine sulfoxide as substrates, albeit less effectively. tandfonline.com Thiocysteine can be further metabolized to various compounds, including cystine, thiocyanate, hydrogen sulfide, or elemental sulfur, and is also involved in the assembly of iron-sulfur clusters. researchgate.net

Thiocysteine Participation in Sulfur Relay Systems and Natural Product Biosynthesis

Thiocysteine plays a crucial role as a sulfur donor in complex biosynthetic pathways.

Sulfur Relay Systems: In these systems, sulfur is transferred between different molecules, often involving a series of protein persulfide intermediates. For instance, in some bacteria, a cysteine desulfurase enzyme initiates sulfur mobilization by forming a protein persulfide. uga.edu Thiocysteine, generated from cystine by enzymes like cystine lyase, can also serve as a source of persulfide sulfur. uga.edu In the context of the Sox sulfur oxidation system in some bacteria, thiosulfate (B1220275) is oxidized, and its sulfane sulfur is transferred to a cysteine residue on the SoxY protein, forming a SoxY-thiocysteine-S-sulfate adduct. nih.gov

Natural Product Biosynthesis: Recent research has highlighted the direct involvement of thiocysteine in the biosynthesis of complex natural products. In the production of the leinamycin (B1244377) (LNM) family of antitumor antibiotics, a unique domain within the polyketide synthase (PKS) assembly line, termed the SH domain, functions as a thiocysteine lyase. nih.govufl.eduexlibrisgroup.com This domain directly incorporates a hydropersulfide (-SSH) group, derived from thiocysteine, into the growing polyketide backbone. nih.govresearchgate.net This discovery revealed a novel mechanism for sulfur-sulfur bond formation in natural product biosynthesis, where an intact hydropersulfide group is installed, rather than the typical oxidation of two sulfhydryl groups. nih.gov The characterization of a hydropersulfide methyltransferase further supports the role of thiocysteine-derived persulfides as key intermediates in these pathways. nih.gov

Metabolism of S-Methylmethionine and Related Methylated Sulfur Forms

S-Methylmethionine (SMM) is a derivative of the amino acid methionine and plays a significant role in sulfur metabolism and transport, particularly in plants.

The S-Methylmethionine Cycle and its Role in Methyl Group and Sulfur Recycling

The S-Methylmethionine (SMM) cycle is a metabolic pathway found in all flowering plants that involves the interconversion of methionine and SMM. psu.eduresearchgate.net

Biosynthesis and Function: SMM is synthesized from L-methionine (B1676389) through the action of the enzyme S-adenosyl-L-methionine:methionine S-methyltransferase (MMT), which uses S-adenosylmethionine (SAM) as the methyl donor. nih.govwikipedia.org The primary functions of the SMM cycle are believed to be the storage and transport of reduced sulfur and the recycling of methyl groups. wikipedia.orgnih.gov Evidence suggests that SMM is a major form of long-distance sulfur transport in the phloem of plants, moving from source leaves to sink tissues like seeds. psu.eduresearchgate.netoup.com

Recycling Pathways: In sink tissues, SMM is converted back to methionine. This reaction is catalyzed by homocysteine S-methyltransferase (HMT), which transfers a methyl group from SMM to homocysteine, yielding two molecules of methionine. nih.govuniprot.org This recycling is crucial for providing methionine for protein synthesis in developing seeds. psu.eduresearchgate.net The SMM cycle also helps to maintain the pool of soluble methionine, which can be depleted by the high demand for SAM in various methylation reactions. nih.gov The Yang cycle, another important pathway, recycles the methylthio- group from S-adenosylmethionine, which is a byproduct of ethylene, polyamine, and nicotianamine (B15646) biosynthesis, back to methionine. nih.govkuleuven.be

Interconversion Dynamics between S-Methylmethionine and Methionine

The balance between SMM and methionine is tightly regulated and responsive to the plant's metabolic needs.

Enzymatic Control: The key enzymes controlling the interconversion are MMT (methionine to SMM) and HMT (SMM to methionine). nih.gov The expression and activity of these enzymes are regulated in different tissues and at different developmental stages. For example, MMT is active in source leaves for SMM synthesis, while HMT activity is often higher in sink tissues like seeds to facilitate the recycling of SMM back to methionine. psu.eduoup.com

Enzymology and Biochemical Mechanisms of S Methyl Thiocysteine Group Metabolism

Characterization of Key Biosynthetic and Catabolic Enzymes

The metabolic fate of the S-Methyl Thiocysteine (B1681304) group is determined by the concerted action of several classes of enzymes. These include synthases responsible for its initial formation, lyases that mediate the cleavage and rearrangement of sulfur-containing intermediates, and methyltransferases that facilitate the crucial transfer of methyl groups.

Beta-substituted alanine (B10760859) synthases (BSAS), also known as O-acetylserine thiol lyases (OASTLs), are a family of pyridoxal-phosphate (PLP)-dependent enzymes pivotal for cysteine biosynthesis in plants. nih.gov Their catalytic activity is crucial for sulfur assimilation and maintaining cysteine homeostasis. nih.gov While their primary role is in cysteine synthesis, their ability to catalyze the substitution of the β-group of alanine makes them relevant to the synthesis of S-methylcysteine. The specialization and divergence in the catalytic activities of BSAS isoforms create a dynamic network that integrates cysteine metabolism with various stress responses. nih.gov

Cystathionine (B15957) beta-lyases (CBL) and cystathionine gamma-lyases (CGL) are critical enzymes in the transsulfuration pathway, which facilitates the interconversion of cysteine and methionine. mdpi.com Both are PLP-dependent enzymes that catalyze the cleavage of carbon-sulfur bonds. wikipedia.orgwikipedia.org

Cystathionine Beta-Lyase (EC 4.4.1.8) , also known as β-cystathionase, primarily catalyzes the α,β-elimination of cystathionine to produce homocysteine, pyruvate, and ammonia. wikipedia.orgasm.org This reaction is a key step in the biosynthesis of methionine in plants, bacteria, and yeast. wikipedia.org In bacteria, CBL is involved in the forward transsulfuration pathway, converting cysteine to methionine via the intermediate cystathionine, which is then cleaved to form homocysteine. mdpi.com The enzyme facilitates the cleavage of the Cβ-S bond in a variety of substrates. ebi.ac.uk

Cystathionine Gamma-Lyase (EC 4.4.1.13) , also referred to as cystathionase, catalyzes the cleavage of the Cγ-S bond of cystathionine to yield cysteine, α-ketobutyrate, and ammonia. wikipedia.orgwisc.edu This enzyme can also act on L-cystine to produce thiocysteine, pyruvate, and ammonia, and on L-cysteine (B1669680) to generate pyruvate, ammonia, and hydrogen sulfide (B99878). wikipedia.org In some organisms, CGL participates in the generation of hydrogen sulfide, a molecule involved in cell signaling. wikipedia.org

| Enzyme | EC Number | Primary Substrate | Primary Products | Key Function |

|---|---|---|---|---|

| Cystathionine Beta-Lyase | 4.4.1.8 | L-Cystathionine | Homocysteine, Pyruvate, Ammonia | Methionine biosynthesis (in plants and bacteria) |

| Cystathionine Gamma-Lyase | 4.4.1.13 | L-Cystathionine | Cysteine, α-Ketobutyrate, Ammonia | Cysteine metabolism and H₂S production |

Methionine synthases (MetH) are crucial enzymes that catalyze the final step in the regeneration of methionine from homocysteine. wikipedia.org This reaction involves the transfer of a methyl group from a methyl donor to the sulfur atom of homocysteine. ebi.ac.ukportlandpress.com There are two main classes of methionine synthases: cobalamin-dependent (MetH) and cobalamin-independent (MetE). portlandpress.com

Cobalamin-dependent Methionine Synthase (EC 2.1.1.13) : This enzyme utilizes a cobalamin (vitamin B12) cofactor as an intermediate methyl carrier. portlandpress.com The reaction proceeds in two steps: first, the methyl group from methylcobalamin (B1676134) is transferred to homocysteine to form methionine and cob(I)alamin. ebi.ac.uk In the second step, the enzyme's cofactor is remethylated using 5-methyltetrahydrofolate. wikipedia.orgebi.ac.uk This form of the enzyme is found in mammals, including humans. portlandpress.com

Cobalamin-independent Methionine Synthase (EC 2.1.1.14) : This enzyme, found in plants and many fungi, catalyzes the direct transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine without the involvement of a cobalamin cofactor. portlandpress.compnas.org

The activity of methionine synthase is vital for maintaining the S-adenosylmethionine (SAM) cycle, which is central to numerous cellular methylation reactions. wikipedia.org

S-methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a sulfur atom. mdpi.comwikipedia.org These enzymes play a significant role in the metabolism of sulfur and selenium compounds. nih.gov

A notable example is thioether S-methyltransferase , which is responsible for the methylation of various thioethers. nih.gov This enzyme has been shown to methylate selenium in dimethyl selenide and sulfur in dimethyl sulfide, suggesting a general role in the synthesis of onium compounds, which increases their water solubility and aids in their excretion. nih.gov The majority of methyltransferases that utilize SAM as a methyl donor are classified as Class I methyltransferases and contain a conserved Rossmann fold for SAM binding. wikipedia.org

Cysteine desulfurases (CDs) are PLP-dependent enzymes that play a central role in sulfur mobilization by catalyzing the removal of sulfur from L-cysteine. nih.govresearchgate.net This process yields L-alanine and a persulfide intermediate on a conserved cysteine residue of the enzyme. nih.govmdpi.comnih.gov The sulfane sulfur from this persulfide can then be transferred to various acceptor molecules for the biosynthesis of iron-sulfur clusters, thiamine, biotin, and other essential sulfur-containing compounds. nih.govresearchgate.net The enzymatic activity of cysteine desulfurase is a two-phase process: first, the desulfuration of L-cysteine to form the enzyme-bound persulfide, followed by the transfer of the persulfide to an acceptor protein. mdpi.comnih.gov

Mechanistic Investigations of Enzyme Catalysis

The catalytic mechanisms of the enzymes involved in S-Methyl Thiocysteine group metabolism have been the subject of detailed investigation, revealing common themes of cofactor-assisted catalysis and specific roles for key active site residues.

The general mechanism for SAM-dependent methyltransferases is a SN2-like nucleophilic attack. wikipedia.org In this reaction, the methyl group attached to the sulfur atom of SAM is transferred to a nucleophilic site on the substrate. mdpi.com During the transition state, the methyl group has a planar, carbocation-like geometry and is aligned with both the SAM sulfur and the substrate nucleophile. mdpi.com The breaking of the SAM-methyl bond and the formation of the substrate-methyl bond occur almost simultaneously. wikipedia.org

Cysteine desulfurases share a common catalytic mechanism that begins with the formation of a Schiff base between the substrate L-cysteine and the PLP cofactor. ebi.ac.uk This is followed by the abstraction of the Cα-proton, facilitated by the electron-withdrawing properties of the PLP ring. mdpi.comebi.ac.uk A conserved cysteine residue in the active site then attacks the sulfur atom of the substrate, leading to the formation of an enzyme-bound persulfide and the release of alanine. researchgate.net

Role of Pyridoxal (B1214274) 5′-Phosphate (PLP) as a Cofactor

Pyridoxal 5′-Phosphate (PLP), the active form of vitamin B6, is essential for the enzymatic metabolism of amino acids, including S-methyl-L-cysteine grantome.comwikipedia.org. Its remarkable catalytic versatility stems from its ability to form a Schiff base (or aldimine) with the α-amino group of the amino acid substrate, and then act as an "electron sink" to stabilize intermediates that would otherwise be high in energy nih.govfrontiersin.org.

The catalytic cycle begins when the amino acid substrate enters the enzyme's active site. Here, the substrate's amino group displaces the ε-amino group of a conserved lysine (B10760008) residue that is normally bound to the PLP cofactor, a process known as transaldimination wikipedia.org. This forms a new Schiff base, called the external aldimine, linking the substrate directly to PLP nih.gov.

Once the external aldimine is formed, a proton is abstracted from the α-carbon of the substrate by a basic residue in the active site. The resulting negative charge is delocalized across the conjugated π-system of the PLP molecule, which acts as an electron sink to stabilize this carbanionic intermediate, often referred to as a quinonoid intermediate nih.govacs.org. This stabilization is the key to PLP's catalytic power, as it lowers the activation energy for the cleavage of bonds around the α-carbon nih.gov. For enzymes like cysteine S-conjugate β-lyases, this leads to a β-elimination reaction, breaking the C-S bond and ultimately releasing products such as pyruvate, ammonia, and an alkyl thiol nih.govresearchgate.net. The apoenzyme scaffold plays a critical role in orienting the substrate correctly to ensure reaction specificity nih.gov.

Enzymatic Reaction Kinetics and Substrate Specificity

The efficiency and selectivity of enzymes that metabolize S-methyl-L-cysteine are defined by their reaction kinetics and substrate specificity. These parameters are typically described using the Michaelis-Menten model, which includes the Michaelis constant (Kₘ) and the maximal reaction rate (Vₘₐₓ) wikipedia.org. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for its substrate, while the catalytic constant (k꜀ₐₜ) represents the turnover number.

Enzymes acting on sulfur-containing amino acids exhibit a range of specificities. Some are highly specific, while others demonstrate broader "promiscuity," acting on various related substrates. For example, mammalian kynureninase and glutamine transaminase K are known to catalyze β-lyase reactions with various cysteine S-conjugates as a non-physiological side reaction nih.govresearchgate.net. Another study on S-adenosylhomocysteinase from both bovine liver and yellow lupin found that, in addition to its primary substrate homocysteine, the enzyme can also utilize cysteine nih.gov. However, the catalytic efficiency for cysteine is significantly lower, with Kₘ values that are 250-270 times higher and k꜀ₐₜ values that are 20-40 times lower compared to homocysteine nih.gov.

This demonstrates that while an enzyme may bind and process alternative substrates, it is finely tuned for its physiological substrate. The active site architecture dictates this specificity, with precisely oriented amino acid side chains creating a binding pocket that preferentially accommodates the size, shape, and chemical properties of the primary substrate youtube.com.

Table 1: Kinetic Parameters of Enzymes Acting on S-Methyl-L-Cysteine and Related Substrates

This table summarizes the Michaelis-Menten constant (Kₘ) and catalytic efficiency (k꜀ₐₜ/Kₘ) for various enzymes that metabolize sulfur-containing amino acids. Lower Kₘ values indicate higher affinity, while higher k꜀ₐₜ/Kₘ values indicate greater catalytic efficiency.

| Enzyme | Substrate | Kₘ | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source Organism |

|---|---|---|---|---|---|

| S-adenosylhomocysteinase | Homocysteine | 0.055 mM | 4.4 | 80,000 | Bovine Liver |

| S-adenosylhomocysteinase | Cysteine | 15 mM | 0.23 | 15.3 | Bovine Liver |

| S-adenosylhomocysteinase | Homocysteine | 0.14 mM | 8.4 | 60,000 | Yellow Lupin |

| S-adenosylhomocysteinase | Cysteine | 35 mM | 0.11 | 3.1 | Yellow Lupin |

Protein Engineering and Structural Biology Approaches for Enzyme Mechanism Elucidation

Understanding the precise mechanisms of enzymes that metabolize the this compound is greatly advanced by the synergistic fields of protein engineering and structural biology. These disciplines provide atomic-level insights into enzyme function, revealing how active site architecture dictates catalytic activity.

Structural Biology , primarily through X-ray crystallography, provides high-resolution, three-dimensional models of enzymes. These structures reveal the intricate network of interactions within the active site, showing how the PLP cofactor is anchored and how the substrate is positioned for catalysis frontiersin.orgnih.gov. For instance, the crystal structure of L-aspartate β-decarboxylase shows that PLP is covalently bound to a specific lysine residue (Lys315) and its phosphate (B84403) group interacts with a tyrosine residue (Tyr134), highlighting the key contacts that stabilize the cofactor nih.gov. Such structural snapshots of the enzyme, sometimes with substrates or inhibitors bound, allow researchers to visualize the catalytic machinery and formulate hypotheses about the roles of individual amino acid residues.

Biological and Physiological Significance of S Methyl Thiocysteine Group Compounds

Roles in Plant Sulfur Metabolism and Nutritional Aspects

Sulfur is an essential macronutrient for plant growth and development, being a key constituent of amino acids, proteins, and various secondary compounds. S-methylated sulfur compounds are pivotal in the intricate network of sulfur metabolism, storage, and distribution within plants.

S-Methylcysteine as a Plant Metabolite and Sulfur Storage Compound

S-methyl-L-cysteine and its derivatives are notable non-protein amino acids found in a variety of plants. One of the most well-documented derivatives is S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), which is abundant in vegetables of the Allium (e.g., onions) and Brassica (e.g., cabbage, broccoli) genera tandfonline.comresearchgate.net. While not S-methylcysteine itself, SMCSO represents a significant pool of stored sulfur and can be considered a stable storage form. For instance, in cabbages, SMCSO can constitute approximately 1% of the dry matter researchgate.net.

Another critical S-methylated compound in plants is S-methylmethionine (SMM). SMM is ubiquitously found in the free amino acid pools of flowering plants, with concentrations in leaves, roots, and other organs often exceeding those of methionine or S-adenosylmethionine (AdoMet) oup.com. This prevalence suggests a significant role for SMM as a storage reservoir for reduced sulfur. The synthesis of SMM from methionine allows the plant to store sulfur in a readily available form that can be reconverted to methionine when needed oup.comnih.gov.

The accumulation of these S-methylated compounds serves as a buffer, ensuring a continuous supply of sulfur for the synthesis of essential molecules, particularly during periods of high demand or limited sulfur availability in the soil mdpi.com.

Contribution to Sulfur Transport and Allocation in Plants

The long-distance transport of sulfur from source tissues (primarily leaves) to sink tissues (such as seeds, fruits, and roots) is crucial for plant development and reproductive success. While sulfate (B86663) is the primary form of sulfur absorbed from the soil, reduced sulfur compounds play a vital role in its internal distribution.

Extensive research has identified S-methylmethionine (SMM) as a major vehicle for the long-distance transport of reduced sulfur in the phloem of flowering plants oup.comnih.govsemanticscholar.org. Studies using aphid stylet collection techniques have demonstrated that L-SMM is a major constituent of phloem sap. In wheat, the level of SMM in the phloem was found to be 1.5-fold that of glutathione (B108866), another important sulfur transport molecule, suggesting that SMM could supply as much as half of the sulfur required for grain protein synthesis oup.comnih.gov.

The process, often referred to as the SMM cycle, involves the synthesis of SMM from methionine in source leaves, its loading into the phloem, and subsequent transport to sink tissues. In the sink tissues, SMM is converted back to methionine, which can then be used for protein synthesis or other metabolic processes nih.gov. The expression of a yeast SMM transporter in pea plants has been shown to increase SMM concentrations in the phloem, leading to enhanced sulfur and nitrogen content in the seeds, further underscoring the importance of SMM in nutrient allocation nih.govoup.com. While specific plant transporters for SMM have yet to be fully characterized, their existence is inferred from these functional studies nih.gov.

Functions in Microbial Sulfur Cycling and Secondary Metabolite Production

Microorganisms are key players in the global sulfur cycle, mediating the transformation of various sulfur compounds. S-methyl thiols are important intermediates in these microbial processes, contributing to the formation of volatile sulfur compounds and the biosynthesis of complex natural products.

Microbial Production and Degradation Pathways of S-Methyl Thiols

Microorganisms can produce S-methyl thiols, such as methanethiol (B179389) (CH₃SH), through the degradation of sulfur-containing amino acids. For example, various bacteria can cleave the methyl-thiol group from methionine and S-methylcysteine to produce methanethiol nih.govmdpi.com. This degradation is often catalyzed by enzymes like cysteine desulfurases mdpi.com.

Another significant pathway for the microbial production of S-methyl thiols is the methylation of hydrogen sulfide (B99878) (H₂S). This reaction is catalyzed by thiol S-methyltransferases, which are widespread in bacteria nih.gov. These enzymes transfer a methyl group, typically from S-adenosylmethionine (SAM), to H₂S, forming methanethiol nih.gov.

Conversely, microorganisms also possess pathways for the degradation of S-methyl thiols. Cysteine degradation, which can occur under both oxic and anoxic conditions, leads to the production of H₂S, which can then be utilized in other metabolic pathways nih.gov. The degradation of cysteine is a crucial step in the microbial sulfur cycle, contributing to the turnover of organic sulfur nih.govresearchgate.net. The enzymes involved in these degradation pathways are diverse and include various lyases and transferases mdpi.comnih.gov.

Involvement in Volatile Organic Sulfur Compound Formation in Microorganisms

The microbial metabolism of S-methyl thiocysteine (B1681304) group compounds is a significant source of volatile organic sulfur compounds (VOSCs). As mentioned, the degradation of methionine and S-methylcysteine by microorganisms releases methanethiol, a highly volatile compound with a distinct odor nih.govmdpi.com.

Methanethiol can then serve as a precursor for the formation of other VOSCs. For instance, it can be oxidized or dimerized to form dimethyl disulfide (CH₃SSCH₃) and dimethyl trisulfide (CH₃SSSCH₃) researchgate.net. These compounds are known to contribute to the characteristic aromas of many fermented foods and are also involved in various environmental processes.

In some instances, the plant-derived S-methyl-L-cysteine sulfoxide (SMCSO) can be acted upon by microbial enzymes, leading to the release of volatile compounds. For example, upon tissue damage in Brassica vegetables, SMCSO is broken down to form S-methyl methanethiosulfinate, a primary VOSC researchgate.net. This compound can be further transformed by soil and gut microbes.

S-Methyl Thiocysteine Group Intermediates in Natural Product Biosynthesis

The S-methyl group, often derived from S-adenosylmethionine (SAM), plays a crucial role in the biosynthesis of a wide array of microbial secondary metabolites, including many antibiotics mdpi.com. While S-methyl thiocysteine itself may not always be a direct intermediate, the enzymatic transfer of a methyl group to a thiol is a common reaction in these biosynthetic pathways.

For instance, the biosynthesis of some antibiotics involves the methylation of a cysteine residue or a cysteine-derived moiety within the molecule mdpi.comnih.gov. This S-methylation can be a critical step in conferring the biological activity of the final product. The cysteine biosynthesis pathway itself is a target for the development of new antimicrobial agents, as its disruption can impair the ability of pathogenic bacteria to produce essential sulfur-containing biomolecules nih.gov.

Furthermore, in the biosynthesis of certain peptide antibiotics, such as those containing S-[(Z)-2-aminovinyl]-d-cysteine (AviCys), a cysteine residue undergoes a series of enzymatic modifications. While not a direct S-methylation of the cysteine thiol, these complex transformations highlight the versatility of cysteine as a building block in the microbial synthesis of intricate natural products acs.org.

Broader Implications in Cellular Sulfur Homeostasis and Redox Biology

Generation of Sulfane Sulfur Species and Hydrogen Sulfide (H2S) from Thiocysteine and Related Compounds

Sulfane sulfur refers to a sulfur atom with an oxidation state of 0 or -1, which is covalently bonded to another sulfur atom. This reactive yet relatively stable form of sulfur is a key component in cellular signaling and metabolism. Thiocysteine, also known as cysteine persulfide (Cys-SSH), is a primary carrier of sulfane sulfur in biological systems.

The formation of thiocysteine is enzymatically catalyzed. The pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS) are primarily responsible for its production from cystine. nih.govresearchgate.netuj.edu.pl These enzymes facilitate a β-disulfide elimination reaction with cystine, yielding thiocysteine, pyruvate, and ammonia. nih.gov Although the intracellular concentration of cystine is relatively low compared to the extracellular environment, it is rapidly converted to thiocysteine in the cytosol where CSE and CBS are active. nih.govuj.edu.pl

Once formed, thiocysteine serves as a donor of sulfane sulfur. This sulfane sulfur atom can be transferred to other molecules, a process known as transpersulfidation. portlandpress.com A significant recipient of this sulfur atom is glutathione (GSH), which is present in high concentrations within cells. The transfer of sulfane sulfur from thiocysteine to GSH results in the formation of glutathione persulfide (GSSH). nih.govuj.edu.pl This reaction is a key step in the propagation of sulfane sulfur signaling.

Both thiocysteine and glutathione persulfide belong to a pool of reactive sulfur species (RSS) that can ultimately lead to the release of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. nih.gov H₂S can be liberated from these persulfides under various physiological conditions, contributing to the cellular pool of this important gasotransmitter. researchgate.net The generation of H₂S from thiocysteine and related persulfides is a crucial aspect of sulfur homeostasis, linking the metabolism of sulfur-containing amino acids to vital signaling pathways.

The enzymatic pathways involved in the generation of sulfane sulfur from cysteine and its derivatives are summarized in the table below.

| Enzyme | Substrate(s) | Product(s) containing Sulfane Sulfur |

| Cystathionine γ-lyase (CSE) | Cystine | Thiocysteine (Cysteine Persulfide) |

| Cystathionine β-synthase (CBS) | Cystine | Thiocysteine (Cysteine Persulfide) |

| 3-Mercaptopyruvate Sulfurtransferase (MST) | 3-Mercaptopyruvate | MST-persulfide, H₂S₃ |

| Rhodanese (Thiosulfate Sulfurtransferase) | Thiosulfate (B1220275), Persulfides | Enzyme-bound persulfide |

This table summarizes the key enzymes involved in the production of sulfane sulfur species from cysteine and related compounds.

Interplay with Cellular Antioxidant Defense Systems

The cellular environment is under constant threat from oxidative stress caused by reactive oxygen species (ROS), which are byproducts of normal metabolism. To counteract this, cells have evolved sophisticated antioxidant defense systems. The glutathione (GSH) and thioredoxin (Trx) systems are two major thiol-dependent antioxidant mechanisms that maintain the cellular redox balance. nih.govegasmoniz.com.pt Compounds related to the this compound are deeply integrated with these defense systems.

Cysteine itself is a cornerstone of the primary intracellular antioxidant, glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine. mdpi.com The availability of cysteine is often the rate-limiting step for GSH synthesis. By participating in sulfur metabolism that influences cysteine pools, thiocysteine-related compounds indirectly affect the cell's capacity to synthesize GSH and thus its ability to scavenge free radicals and detoxify harmful compounds. nih.gov

The sulfane sulfur carried by thiocysteine and GSSH also exhibits antioxidant properties. These reactive sulfur species can directly interact with and neutralize ROS. Furthermore, they participate in a post-translational modification called S-sulfhydration (or persulfidation), where a sulfane sulfur atom is added to the thiol group of a cysteine residue in a protein. researchgate.net This modification can alter the function of target proteins, including many involved in redox signaling and antioxidant defense, such as transcription factors and enzymes. nih.gov

The interplay between the thiocysteine-derived sulfane sulfur and the primary antioxidant systems is complex. The glutathione and thioredoxin systems, which include NADPH, glutathione reductase (GR), and thioredoxin reductase (TrxR), are responsible for reducing oxidized protein disulfides. nih.govnih.gov Persulfides generated from thiocysteine can be reduced by these systems, linking sulfane sulfur metabolism directly to the mainstream thiol-based redox regulation. researchgate.net For instance, the thioredoxin system can reduce polysulfides, ultimately producing H₂S and regenerating cysteine, thereby influencing the redox state and the pool of available signaling molecules. researchgate.net This intricate crosstalk ensures a coordinated response to oxidative stress, where thiocysteine and its derivatives act as both signaling molecules and modulators of the cell's primary antioxidant machinery.

The key components of the major cellular antioxidant defense systems and their connection to sulfur metabolism are outlined below.

| Antioxidant System | Key Components | Function | Interplay with Thiocysteine Group |

| Glutathione System | Glutathione (GSH), Glutathione Reductase (GR), Glutathione Peroxidases (GPx), NADPH | Scavenges ROS, detoxifies xenobiotics, reduces protein disulfides (via Glutaredoxin) | Cysteine, a product of sulfur metabolism, is a precursor for GSH. Thiocysteine can transfer sulfane sulfur to GSH to form GSSH. |

| Thioredoxin System | Thioredoxin (Trx), Thioredoxin Reductase (TrxR), NADPH | Reduces oxidized proteins, regulates transcription factors, electron donor for ribonucleotide reductase | Can reduce persulfides and polysulfides generated from sulfane sulfur pathways, linking them to redox control. |

This table illustrates the interaction between thiocysteine-related sulfur metabolism and the primary cellular antioxidant defense systems.

Genetic and Molecular Regulation of S Methyl Thiocysteine Group Metabolism

Transcriptional and Translational Regulatory Mechanisms

The expression of genes central to S-methyl thiocysteine (B1681304) and related sulfur metabolism is dynamically regulated in response to the availability of sulfur sources and key metabolic intermediates. This control is exerted through the action of DNA-binding transcription factors and structured RNA elements that sense cellular metabolic status.

The biosynthesis and catabolism of S-methyl thiocysteine are intrinsically linked to the methionine and cysteine metabolic pathways. The expression of key enzymes in these pathways is governed by a sophisticated interplay of repressors, activators, and RNA-based regulatory systems that respond to the cellular levels of methionine and its derivatives.

In many bacteria, particularly Escherichia coli, a primary regulator is the MetJ protein, which acts as a repressor. MetJ forms a complex with the co-repressor S-adenosylmethionine (SAM), and this complex binds to specific DNA sequences known as "met-boxes" located in the promoter regions of target genes, thereby blocking transcription. nih.gov Genes under MetJ control include those involved in the conversion of homocysteine to methionine, such as metE (cobalamin-independent methionine synthase) and metH (cobalamin-dependent methionine synthase), as well as enzymes for the synthesis of homocysteine precursors, like metB (cystathionine gamma-synthase) and metC (cystathionine beta-lyase). nih.gov

Another key enzyme, mmuM , which encodes an S-methylmethionine:homocysteine methyltransferase, is also part of the Met regulon. nih.govnih.gov This enzyme allows organisms to utilize S-methylmethionine (SMM) as a methyl donor to convert homocysteine into two molecules of methionine. nih.govuniprot.org The expression of the operon containing mmuM is repressed by the MetJ-SAM complex, ensuring that this alternative pathway is activated primarily when methionine is scarce. nih.gov

In addition to repressors, some organisms employ transcriptional activators. In E. coli and related bacteria, the MetR protein, a member of the LysR family of regulators, activates the transcription of metE and metH. annualreviews.org Homocysteine acts as an inducer for MetR, promoting its binding to DNA and subsequent recruitment of RNA polymerase. This creates a sensitive control system where the accumulation of the substrate (homocysteine) triggers the expression of enzymes needed for its conversion to methionine.

The regulatory landscape is diverse across different bacterial phyla. In streptococci, methionine metabolism is controlled by LysR-type transcriptional regulators like MtaR/MetR and CmbR , rather than RNA-based mechanisms common in other Firmicutes. oup.com MtaR/MetR primarily regulates methionine metabolism and transport, while CmbR is more involved in cysteine metabolism. oup.com In Campylobacter jejuni, the regulator HeuR has been shown to repress the expression of metC in response to iron availability, linking sulfur metabolism to the broader nutritional status of the cell. asm.org

Translational regulation is also critical. In many Gram-positive bacteria, the expression of methionine biosynthesis genes is controlled by RNA structures. T-boxes are cis-acting regulatory RNA elements that bind directly to a specific uncharged tRNA, influencing transcription termination. oup.com In the absence of charged methionyl-tRNA, the T-box sequence adopts a structure that allows transcription to proceed. Conversely, when methionyl-tRNA is abundant, it binds to the T-box, causing a conformational change that terminates transcription. nih.gov Another mechanism involves S-box riboswitches , which are structured RNA domains in the 5' untranslated region of mRNAs that directly bind SAM. Binding of SAM stabilizes a terminator structure, halting transcription of downstream genes involved in methionine and cysteine synthesis. nih.gov

Table 1: Regulation of Key Enzymes in S-Methyl Thiocysteine Group Metabolism

| Gene | Enzyme | Function | Regulatory Mechanism(s) | Organism(s) |

|---|---|---|---|---|

| mmuM | S-methylmethionine:homocysteine methyltransferase | Converts homocysteine to methionine using S-methylmethionine as a methyl donor. nih.govuniprot.org | Repressed by MetJ-SAM complex. nih.gov | E. coli |

| metH | Cobalamin-dependent methionine synthase | Converts homocysteine to methionine. | Repressed by MetJ-SAM; Activated by MetR. nih.govannualreviews.org | E. coli |

| metE | Cobalamin-independent methionine synthase | Converts homocysteine to methionine. | Repressed by MetJ-SAM; Activated by MetR. nih.govannualreviews.org | E. coli |

| metB | Cystathionine (B15957) gamma-synthase | Catalyzes the first step in the transsulfuration pathway towards methionine. | Repressed by MetJ-SAM. nih.gov | E. coli |

| metC | Cystathionine beta-lyase | Catalyzes the conversion of cystathionine to homocysteine. researchgate.net | Repressed by MetJ-SAM in E. coli; Repressed by HeuR in C. jejuni. nih.govasm.org | E. coli, C. jejuni |

S-Adenosylmethionine (SAM) stands as a paramount signaling molecule in the regulation of sulfur metabolism. Derived from methionine and ATP, SAM is not only the primary methyl group donor for a vast array of cellular methylation reactions but also a critical allosteric effector and co-repressor. nih.gov Its intracellular concentration serves as a direct readout of the cell's methionine status, allowing for precise feedback control.

One of the most direct regulatory roles of SAM is its function as a co-repressor for the MetJ repressor protein in many bacteria. nih.gov SAM binding to MetJ induces a conformational change that dramatically increases the repressor's affinity for its target met-box DNA sequences. This ensures that the genes for methionine biosynthesis are robustly repressed when SAM levels, and thus methionine levels, are high.

Furthermore, SAM acts as a direct effector molecule for riboswitches. In numerous Gram-positive bacteria, the leaders of mRNAs encoding methionine metabolic enzymes contain S-box regulatory elements. These RNA structures can directly bind SAM without the need for a protein intermediary. nih.gov The binding of SAM stabilizes a secondary structure that prematurely terminates transcription, providing an elegant and rapid mechanism to shut down gene expression in response to sufficient SAM levels. nih.gov

Beyond transcriptional control, SAM also functions as an allosteric regulator of enzyme activity. It can inhibit the activity of enzymes involved in its own synthesis, such as methionine adenosyltransferase (MAT), creating a direct feedback inhibition loop to maintain SAM homeostasis. uniprot.org Conversely, SAM can act as a positive effector for other enzymes, such as cystathionine synthase, which channels homocysteine into the transsulfuration pathway. This dual action allows SAM to coordinate the flux of metabolites between the methionine cycle and pathways for cysteine synthesis. nih.gov

Comparative Genomic and Proteomic Studies of S-Methyl Thiocysteine Metabolism across Organisms

Comparative genomic analyses have revealed a remarkable diversity in the regulatory strategies governing S-methyl thiocysteine and related sulfur metabolism across different domains of life. The specific collection of transcription factors, RNA regulators, and metabolic enzymes present in an organism reflects its unique evolutionary history and ecological niche.

Studies comparing various taxonomic groups of Proteobacteria have shown that the methionine regulon is controlled by a mosaic of regulators including MetJ, MetR, and the S-adenosylhomocysteine (SAH)-responsive regulator SahR. researchgate.net The composition of these regulons—the specific set of genes controlled by each regulator—varies significantly between different bacterial lineages, suggesting a dynamic evolution of these control networks. researchgate.net

A broader comparison between bacterial phyla highlights even greater divergence. While many Gram-negative bacteria like E. coli rely heavily on the MetJ/MetR protein-based system, many Gram-positive bacteria in the Bacillales and Clostridia orders predominantly use S-box (SAM-responsive) riboswitches for regulation. oup.com Within the Gram-positive Lactobacillales, yet another system, the methionine-specific T-box, is the dominant regulatory mechanism. oup.com In streptococci, the control has shifted back to protein-based regulators of the LysR family, demonstrating that regulatory systems can be lost and gained over evolutionary time. oup.com

Proteomic studies provide a functional snapshot of these pathways by quantifying the abundance of enzymes and identifying PTMs under different conditions. For example, metabolomic and proteomic analyses in the protozoan parasite Entamoeba histolytica revealed that under cysteine deprivation, the parasite dramatically increases the synthesis of S-methylcysteine. nih.gov This study identified that cysteine synthase, an enzyme typically associated with cysteine biosynthesis, was responsible for producing S-methylcysteine from O-acetylserine and methanethiol (B179389), showcasing a metabolic flexibility revealed through functional genomic approaches. nih.gov

Furthermore, large-scale redox proteomic studies have begun to map the steady-state oxidation of cysteine residues across the entire proteome. nih.gov These analyses show that cysteine residues in proteins involved in specific metabolic pathways, such as energy metabolism, exhibit distinct redox states, suggesting that oxidative modifications are a widespread regulatory mechanism. nih.gov Meta-analyses of the S-nitrosocysteine proteome have similarly identified that key enzymes in glycolysis, the TCA cycle, and amino acid metabolism are major targets of this modification, indicating a broad role for nitric oxide signaling in coordinating cellular metabolism. semanticscholar.org

Together, these comparative genomic and proteomic approaches illustrate that while the core biochemical reactions of sulfur metabolism are conserved, the molecular mechanisms that regulate these pathways are highly varied and adapted to the specific physiological needs of the organism.

Advanced Analytical Methodologies for S Methyl Thiocysteine Group Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of the S-methyl thiocysteine (B1681304) group, enabling the separation of these compounds from other metabolites for accurate measurement.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of S-methyl-L-cysteine (SMC) and its derivatives. Method development often involves optimizing the stationary phase, mobile phase composition, and detector to achieve the desired separation and sensitivity. A common approach utilizes a reversed-phase C18 column. unich.itoup.com

For instance, one validated method for a related compound, S-methyl-DM4, employed a GraceSmart RP18 column with an isocratic mobile phase of milliQ water and methanol (B129727) (25:75, v/v), both acidified with 0.1% formic acid, at a flow rate of 1.0 mL/min. unich.it Because many amino acids, including S-methylcysteine, lack a strong chromophore, pre-column derivatization with reagents like dansyl chloride is often necessary to enable detection by UV or fluorescence detectors. researchgate.net

Validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure their reliability. ijper.org Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantitation (LOQ). unich.itoup.com

Table 1: Examples of HPLC Method Validation Parameters for S-Methyl Cysteine Group and Related Compounds This table is interactive. Users can sort and filter the data.

| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Source |

|---|---|---|---|---|---|---|

| S-Me-DM4 | 0.06–20 | 0.025 | 0.06 | 89.6–107.5 | <10.5 | unich.it |

| L-SeMC | 50-150 | 0.03 | 0.1 | 99–100 | <1 | oup.com |

| N-acetyl-L-cysteine Impurities | 1.5–25 | - | - | - | - | ijper.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of S-methyl-L-cysteine (SMC) and its sulfoxide (B87167) (SMCSO) in biological fluids. nih.govresearchgate.net This approach offers significant advantages, including minimal sample preparation and the ability to achieve accurate quantification without derivatization, which is often required in HPLC-UV/fluorescence methods. researchgate.netnih.gov

A key development in this area was the first reported LC-MS/MS method for the simultaneous quantitative analysis of SMC and SMCSO in human plasma and urine. nih.govmdpi.com This method utilizes isotope-labeled internal standards to ensure high accuracy and reproducibility. nih.gov The validation of this method demonstrated excellent linearity, with correlation coefficients (r²) greater than 0.9987 for calibration curves in all matrices. researchgate.netmdpi.com The quantification accuracy was determined to be 98.28 ± 5.66%. nih.govresearchgate.net

The high sensitivity of LC-MS/MS is reflected in its low limits of detection (LOD). For SMC, the LOD was 0.04 µM in plasma and 0.08 µM in urine. nih.govresearchgate.net For SMCSO, the LOD was even lower, at 0.02 µM in plasma and 0.03 µM in urine. nih.govresearchgate.net This level of sensitivity is crucial for detecting the low concentrations of these compounds often found in biological samples. nih.gov In addition to quantification, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is used to track the progression of stable isotopes through the sulfur metabolome, aiding in the identification of biosynthetic pathways. nih.gov

Table 2: LC-MS/MS Method Validation Parameters for S-Methyl-L-Cysteine (SMC) and its Sulfoxide (SMCSO) in Human Samples This table is interactive. Users can sort and filter the data.

| Analyte | Matrix | Linearity Range | r² | LOD (µM) | Quantification Accuracy (%) | Source |

|---|---|---|---|---|---|---|

| SMC | Plasma | 0–73.98 µM | >0.9987 | 0.04 | 98.28 ± 5.66 | nih.govnih.govmdpi.com |

| SMC | Urine | 0–739.75 µM | >0.9998 | 0.08 | 98.28 ± 5.66 | nih.govnih.gov |

| SMCSO | Plasma | 0–66.15 µM | >0.9987 | 0.02 | 98.28 ± 5.66 | nih.govnih.govmdpi.com |

| SMCSO | Urine | 0–661.5 µM | >0.9995 | 0.03 | 98.28 ± 5.66 | nih.govnih.gov |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful methodology used to map metabolic pathways and quantify the rate of reactions, known as metabolic flux. This approach provides a dynamic view of metabolism that is not achievable with concentration measurements alone. nsf.gov

Stable Isotope Labeling Strategies for Pathway Elucidation

Stable isotope labeling is a key strategy for deciphering the biosynthetic pathways of compounds like S-methylcysteine. nih.gov This involves introducing molecules enriched with stable isotopes (non-radioactive isotopes such as ¹³C, ¹⁵N, or ²H) into a biological system and tracking their incorporation into various metabolites. chempep.com

In research on the common bean (Phaseolus vulgaris), seeds were incubated with isotopically labeled serine, cysteine, or methionine to trace the origin of the atoms in S-methylcysteine. nih.gov This technique demonstrated that serine and methionine are the sole precursors for the synthesis of free S-methylcysteine in developing seeds. nih.gov Specifically, the origin of the methyl group in related compounds was traced back to methionine. nih.gov Similarly, metabolic labeling of the parasite Entamoeba histolytica with [U-¹³C₅,¹⁵N]l-methionine or [U-¹³C₃,¹⁵N]l-serine was used to investigate changes in sulfur-containing amino acid metabolism under cysteine deprivation. nih.gov These strategies provide conclusive evidence for precursor-product relationships in metabolic pathways. nih.gov

Mass Spectrometry-Based Isotope Tracking in Metabolic Research

Mass spectrometry is the primary analytical tool for tracking stable isotopes through metabolic networks. nih.gov By measuring the mass shifts in metabolites, researchers can determine the extent and position of isotope incorporation. High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed information about metabolic pathways. nih.gov

Metabolic Flux Analysis (MFA) uses isotope labeling data in conjunction with stoichiometric models of metabolism to quantify the rates of intracellular reactions. nsf.govmdpi.com While some studies have used isotope tracing to gather qualitative data, quantitative MFA provides a more complete picture of cellular metabolism. biorxiv.org For example, reverse phase chromatography-high resolution mass spectrometry has been used to track stable isotopes from labeled serine, cysteine, and methionine as they progress through the sulfur metabolome in common bean seeds. nih.gov This allowed researchers to observe a higher flux of labeled serine or cysteine through a sequential pathway involving γ-glutamyl-cysteine and homoglutathione (B101260), ultimately leading to γ-glutamyl-S-methylcysteine. nih.gov Such analyses are critical for identifying bottleneck enzymes and understanding how metabolic fluxes are redirected in response to genetic or environmental changes. mdpi.com

Spectroscopic Techniques for Molecular Characterization

Spectroscopic techniques are indispensable for the structural elucidation of S-methyl thiocysteine and its derivatives, providing detailed information about atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules. core.ac.uk Both ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom. core.ac.uk For instance, ¹H-NMR spectra for S-methyl-L-cysteine sulfoxide have been recorded at 600 MHz to characterize the compound fully. nih.gov Parameters such as chemical shifts (δ) and coupling constants (J) allow for the unambiguous assignment of protons and carbons within the molecule's structure. core.ac.uk Advanced 2D NMR techniques can further establish connectivity between different parts of the molecule. Methyl-based NMR spectroscopy, which focuses on the signals from methyl groups, is particularly useful for studying the structure and dynamics of these compounds within larger systems like proteins. nih.gov

Mass Spectrometry (MS) is another critical tool for molecular characterization. In addition to its use in quantification, MS provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields information about its substructures. researchgate.net The fragmentation pattern of a molecule is often unique and serves as a fingerprint for its identification. This technique was used to characterize synthetic S-trideuteromethylcysteine sulfoxide by analyzing its mass-to-charge ratio (m/z) and the loss of specific fragments. researchgate.net

Future Research Directions and Emerging Avenues in the Study of S Methyl Thiocysteine Group Compounds

The study of sulfur-containing amino acids and their derivatives, including the S-Methyl Thiocysteine (B1681304) group, is entering a dynamic phase. Advances in analytical technologies and computational biology are opening new avenues for research, promising a deeper understanding of their metabolic roles and potential applications. Future research is poised to focus on several key areas, from the discovery of novel enzymes and pathways to the strategic engineering of metabolic networks for biotechnological purposes.

Q & A

Q. What frameworks are used to reconcile conflicting mechanistic hypotheses about S-methyl thiocysteine’s antioxidant vs. pro-oxidant effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.